(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
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Overview
Description
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid typically involves the protection of amino groups using Boc anhydride. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid undergoes several types of reactions, including:
Substitution Reactions: The Boc groups can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as exposure to trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Boc Anhydride:
Trifluoroacetic Acid (TFA): Used for the removal of Boc groups.
Glycerol: Used as a solvent in chemoselective N-tert-butyloxycarbonylation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids or peptides, which can then undergo further functionalization or coupling reactions.
Scientific Research Applications
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical and chemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-methylamine: Another Boc-protected amine used in peptide synthesis.
N-Boc-protected amino esters: Used in similar applications as (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid.
Uniqueness
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of more intricate molecular architectures compared to single Boc-protected compounds .
Properties
Molecular Formula |
C14H26N2O6 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18) |
InChI Key |
NDNCCUCKGXVEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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